![molecular formula C21H25NO3 B024548 (2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate CAS No. 101711-06-2](/img/structure/B24548.png)
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate is a complex organic compound with a unique structure that combines a quinuclidine moiety with a phenyl group and a glycolate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate typically involves multiple steps, starting with the preparation of the quinuclidine core. This can be achieved through a series of reactions, including alkylation and cyclization. The phenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the addition of the glycolate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the saturation of the alkyne group to form alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Quinuclidine derivatives with various functional groups
Applications De Recherche Scientifique
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidine moiety can act as a ligand, binding to receptors and modulating their activity. The phenyl and glycolate groups can enhance the compound’s binding affinity and specificity, while the alkyne group can participate in additional interactions with the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-quinuclidyl phenyl(isopropyl)glycolate: Similar structure but with an isopropyl group instead of the 3-methyl-but-1-yn-3-enyl group.
2-Methyl-quinazolines: Share the quinuclidine core but differ in the attached functional groups and overall structure.
Uniqueness
2-Methyl-3-quinuclidyl phenyl(3-methyl-but-1-yn-3-enyl)glycolate is unique due to its combination of a quinuclidine core with a phenyl group and a glycolate ester, along with the presence of an alkyne group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
101711-06-2 |
|---|---|
Formule moléculaire |
C21H25NO3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-5-methyl-2-phenylhex-5-en-3-ynoate |
InChI |
InChI=1S/C21H25NO3/c1-15(2)9-12-21(24,18-7-5-4-6-8-18)20(23)25-19-16(3)22-13-10-17(19)11-14-22/h4-8,16-17,19,24H,1,10-11,13-14H2,2-3H3 |
Clé InChI |
VAZMYEINDVOWBR-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O |
SMILES canonique |
CC1C(C2CCN1CC2)OC(=O)C(C#CC(=C)C)(C3=CC=CC=C3)O |
Synonymes |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-5-methyl-2-phenyl-hex -5-en-3-ynoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


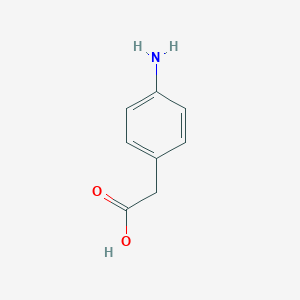
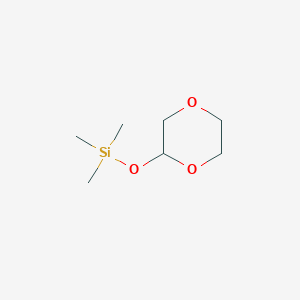
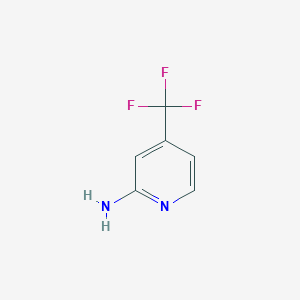
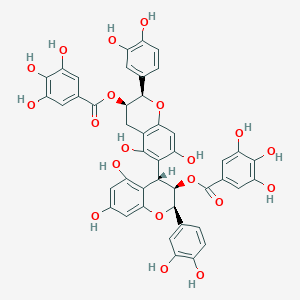
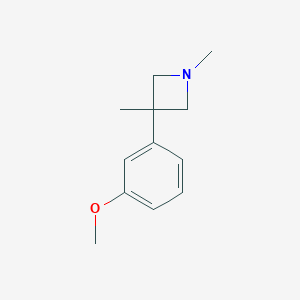

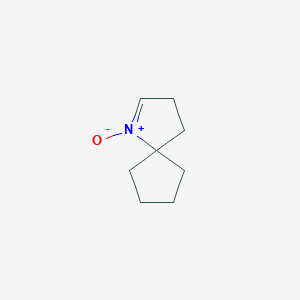
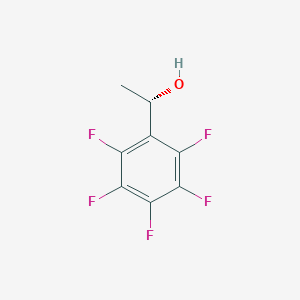
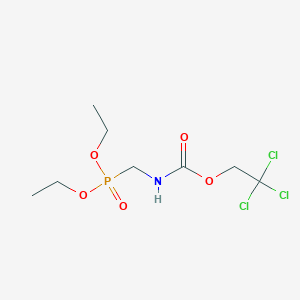

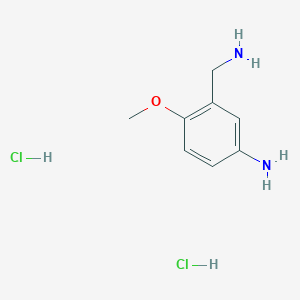
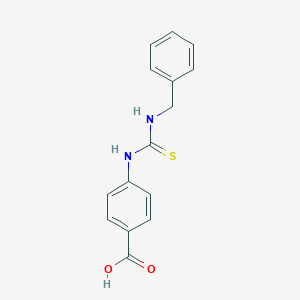
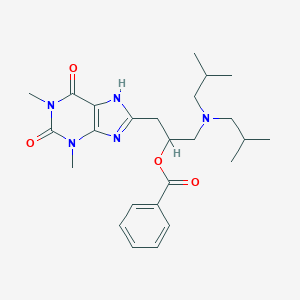
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)
